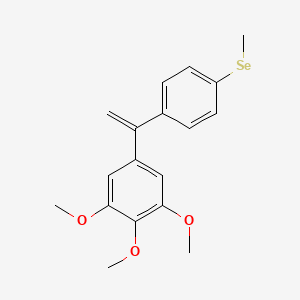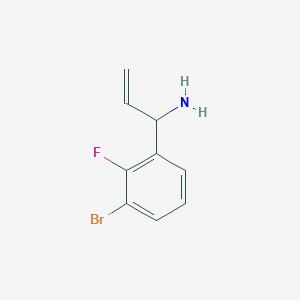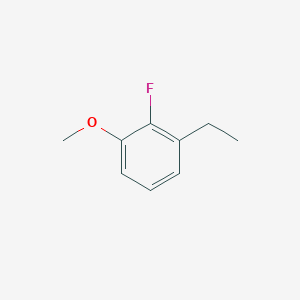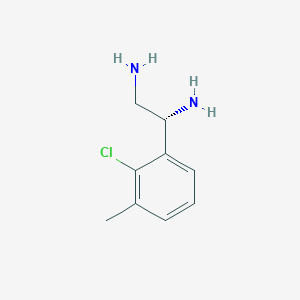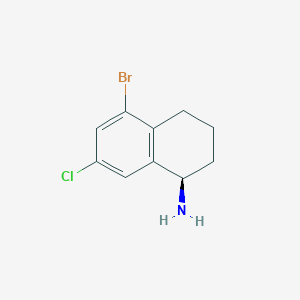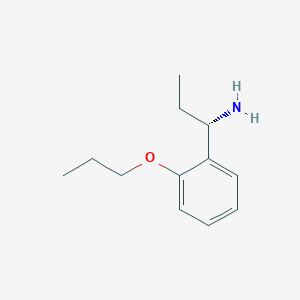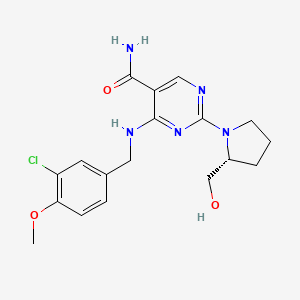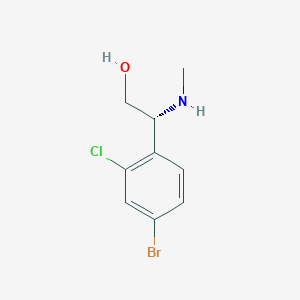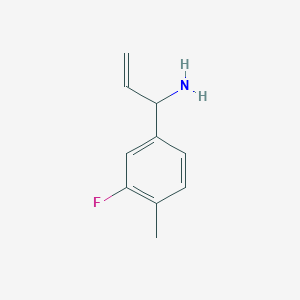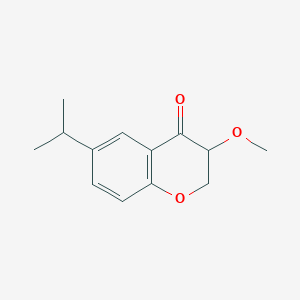
3-Methoxy-6-(methylethyl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-6-(methylethyl)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chroman-4-one framework, which is a significant structural entity in medicinal chemistry due to its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(methylethyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-6-(methylethyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce dihydro derivatives .
Applications De Recherche Scientifique
3-Methoxy-6-(methylethyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of novel compounds with potential therapeutic properties . In biology, it is used to study enzyme inhibition and receptor binding . In medicine, it has shown promise as an anticancer, antidiabetic, and anti-inflammatory agent . Additionally, it finds applications in the industry as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3-Methoxy-6-(methylethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, thereby exerting anti-inflammatory effects . It also targets enzymes like pteridine reductase-1, which is involved in the metabolism of certain parasites .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-Methoxy-6-(methylethyl)chroman-4-one include other chromanone derivatives such as 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one . These compounds share the chroman-4-one framework but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of methoxy and methylethyl substituents, which contribute to its distinct pharmacological profile. This compound exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-methoxy-6-propan-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)9-4-5-11-10(6-9)13(14)12(15-3)7-16-11/h4-6,8,12H,7H2,1-3H3 |
Clé InChI |
VDLQBDRTUFCUQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OCC(C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




